N-(2-(Dimethylamino)ethyl)formamide

Description

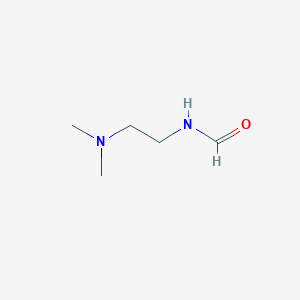

N-(2-(Dimethylamino)ethyl)formamide is a formamide derivative featuring a dimethylaminoethyl substituent. Its molecular formula is C₅H₁₃N₂O, with a molecular weight of 117.15 g/mol.

Properties

CAS No. |

7249-51-6 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]formamide |

InChI |

InChI=1S/C5H12N2O/c1-7(2)4-3-6-5-8/h5H,3-4H2,1-2H3,(H,6,8) |

InChI Key |

LUYKQNSSAITKCU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacological Context

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride

- Molecular Formula : C₁₅H₂₀ClN₃O₂

- Molecular Weight : 309.79 g/mol

- Properties: Exhibits anticancer activity against P388 and A549 cell lines (IC₅₀ = 14.45 μM and 20.54 μM, respectively). The dimethylaminoalkyl chain enhances DNA-binding affinity compared to parent compounds .

5-(Dimethylaminoethylamino)-substituted Amonafide Analogs

- Example : 3a (C₁₉H₂₃N₅O₂)

- Activity: IC₅₀ values as low as 0.69 μM against HeLa cells, surpassing the efficacy of amonafide (IC₅₀ = 6.02 μM). The dimethylaminoethyl group reduces side effects by eliminating primary amines, which are associated with toxicity in amonafide .

Solvent Analogs

N,N-Dimethylformamide (DMF)

- Molecular Formula: C₃H₇NO

- Molecular Weight : 73.09 g/mol

- Applications : Widely used as a solvent in polymer synthesis and pharmaceuticals.

- Safety: Classified as a Substance of Very High Concern (SVHC) under REACH due to hepatotoxicity and carcinogenicity (0.1% concentration limit in products) .

N,N-Diethylformamide

Formamide Derivatives in Materials Science

Ethyl 4-(Dimethylamino)benzoate

- Applications: Co-initiator in resin cements. Demonstrates higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate (DC = 75% vs. 65%). The aromatic dimethylamino group enhances reactivity in photopolymerization .

N-(2,2-Dimethoxyethyl)formamide

Comparative Data Table

Key Findings

Structural Impact on Bioactivity: The dimethylaminoethyl group enhances DNA-binding and cytotoxicity in quinoline derivatives, as seen in .

Materials Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin systems, highlighting the role of substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.